

Application Notes and Protocols for the Synthesis of Phenoxymethylbenzamide Analogues

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Compound of Interest		
Compound Name:	Antitrypanosomal agent 9	
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This document provides a detailed protocol for the synthesis of phenoxymethylbenzamide analogues, specifically focusing on a modern approach utilizing a PhIO-mediated oxidation reaction for the final hydroxylation step. The provided methodologies are based on established and peer-reviewed chemical literature, offering a reproducible guide for the preparation of these valuable compounds for further research and development.

Introduction

The 2-(4-hydroxyphenoxy)benzamide scaffold is a key structural motif present in a variety of biologically active compounds, exhibiting a wide range of properties, including antibacterial and antitumor effects.[1][2] The synthesis of analogues based on this scaffold is of significant interest for structure-activity relationship (SAR) studies in drug discovery programs. The following protocol details a multi-step synthesis culminating in a metal-free, PhIO-mediated oxidation to introduce a hydroxyl group onto the phenoxy ring.[1] This method is characterized by its mild reaction conditions and broad applicability.[1][2]

Data Presentation

The following table summarizes the yields for a selection of synthesized 2-(4-hydroxyphenoxy)benzamide analogues with various substituents, demonstrating the scope of



the final oxidation step.

Compound ID	R¹	R²	R³	Amine	Yield (%)
15a	Н	Н	Н	NНз	85.2
15b	Н	Cl	Н	NHз	82.1
15c	Н	Br	Н	NHз	80.5
15d	Н	I	Н	NНз	78.3
15e	Н	СН₃	Н	NНз	88.9
15f	Н	OCH₃	Н	NHз	76.4
15g	Н	NO ₂	Н	NHз	65.7
15h	Н	CN	Н	NHз	71.2
15i	Н	F	Н	NHз	89.5
15j	Н	F	СН₃	NHз	75.6
14q	СН₃	Н	Н	n-Butylamine	62.4
14r	F	Н	Н	Cyclohexyla mine	45.1

Data sourced from Shang, Z., et al. (2024).[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of phenoxymethylbenzamide analogues.

Step 1: Synthesis of Methyl 2-Iodobenzoate (Intermediate 1)

 To a solution of 2-iodobenzoic acid (15 g, 0.06 mol) in methanol (200 mL), add concentrated sulfuric acid (9 mL).



- Stir the reaction mixture at room temperature under a nitrogen atmosphere for 7 hours.
- Cool the mixture to room temperature and reduce the volume of the organic solvent by evaporation.
- Add ethyl acetate (80 mL) and wash the organic phase sequentially with 10% aqueous Na₂CO₃ (3 x 30 mL), 1 M hydrochloric acid (3 x 30 mL), and water (3 x 15 mL).
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.

Step 2: Synthesis of Methyl 2-Phenoxybenzoate (Intermediate 2)

- To a solution of methyl 2-iodobenzoate (4.0 g, 15.26 mmol) and phenol (1.72 g, 18.32 mmol) in toluene (40 mL), add Cs₂CO₃ (7.46 g, 22.90 mmol) and copper(I) iodide (2.91 g, 15.26 mmol).
- Stir the reaction mixture at reflux under a nitrogen atmosphere for 4 hours.
- Cool the mixture to room temperature and filter through celite, washing the filter cake with ethyl acetate (3 x 15 mL).
- Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

Step 3: Synthesis of 2-Phenoxybenzamide Analogues (Intermediate 3)

- To a solution of methyl 2-phenoxybenzoate (1.0 g, 4.38 mmol) and the desired amine (1.0 mL) in methanol (40 mL), add sodium methoxide (0.47 g, 8.70 mmol).
- Stir the reaction solution at reflux under a nitrogen atmosphere for 6 hours.
- Cool the mixture to room temperature and add water (35 mL).



• Collect the resulting precipitate by filtration, wash with water (3 x 10 mL), and dry to yield the desired 2-phenoxybenzamide analogue.

Step 4: Synthesis of 2-(4-Hydroxyphenoxy)benzamide Analogues (Final Product)

- To a solution of the substituted 2-phenoxybenzamide (1.0 mmol) in trifluoroacetic acid (TFA, 10 mL), add iodosobenzene (PhIO) as the oxidant at a substrate-to-oxidant ratio of 1:2.[1][2]
- Stir the reaction solution at room temperature for 4 hours.[1]
- Add 10% aqueous Na₂CO₃ (30 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Wash the combined organic phases sequentially with saturated saline (3 x 15 mL).
- Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography (THF:EA = 1:2) to obtain the final 2-(4-hydroxyphenoxy)benzamide analogue.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mechanism for the key oxidation step.



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Caption: Synthetic workflow for phenoxymethylbenzamide analogues.





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Caption: Proposed mechanism for the PhIO-mediated oxidation.[1]

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References

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